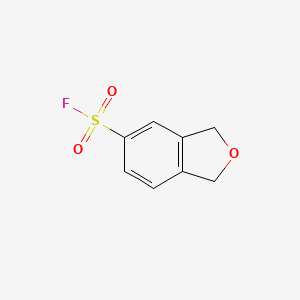
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride is a chemical compound that is widely used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play a critical role in many physiological processes. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Wirkmechanismus
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride inhibits serine proteases by irreversibly binding to the active site of the enzyme. The compound forms a covalent bond with the serine residue in the active site, which prevents the enzyme from carrying out its catalytic function. The irreversible nature of the binding makes this compound a potent inhibitor of serine proteases.
Biochemical and Physiological Effects:
The inhibition of serine proteases by this compound has several biochemical and physiological effects. For example, the compound has been shown to inhibit blood coagulation by inhibiting the activity of thrombin, a serine protease that plays a critical role in the coagulation cascade. Inhibition of thrombin can prevent the formation of blood clots and reduce the risk of thrombotic disorders such as deep vein thrombosis and pulmonary embolism.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride has several advantages and limitations for lab experiments. One of the main advantages is its potency as a serine protease inhibitor, which allows for the effective inhibition of these enzymes at low concentrations. However, the irreversible nature of the binding can also be a limitation, as it can make it difficult to study the kinetics of enzyme inhibition. Additionally, the compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride in scientific research. One potential area of application is in the development of new therapeutics for the treatment of cancer and other diseases. The compound's ability to inhibit serine proteases involved in tumor growth and metastasis makes it a promising candidate for the development of new cancer treatments. Additionally, the compound's ability to inhibit blood coagulation could be useful in the development of new anticoagulant therapies. Finally, further research is needed to better understand the mechanism of action of this compound and to identify new targets for its use in scientific research.
Synthesemethoden
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride can be synthesized using several methods. One of the most common methods involves the reaction of 1,3-dihydro-2-benzofuran-5-sulfonyl chloride with hydrogen fluoride gas. The reaction is typically carried out in the presence of a catalyst, such as antimony trifluoride, and yields the desired product in good yield and purity.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride has been used extensively in scientific research as a potent inhibitor of serine proteases. Serine proteases are involved in many physiological processes, including blood coagulation, inflammation, and cell signaling. Inhibition of these enzymes can have significant therapeutic benefits in the treatment of various diseases, including cancer, inflammatory diseases, and thrombotic disorders.
Eigenschaften
IUPAC Name |
1,3-dihydro-2-benzofuran-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c9-13(10,11)8-2-1-6-4-12-5-7(6)3-8/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJPXVBNIAZIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

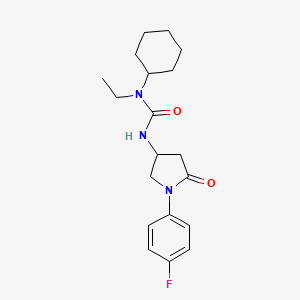
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2586907.png)

![8-Chloro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2586909.png)
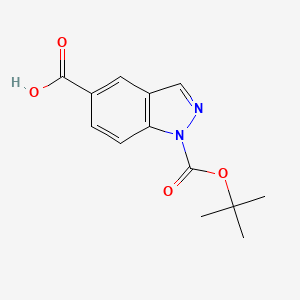
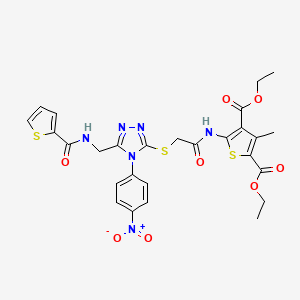
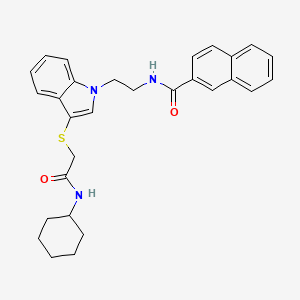
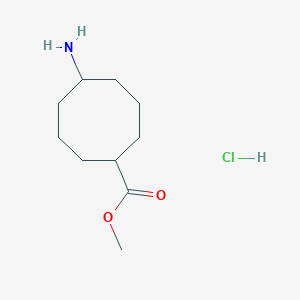
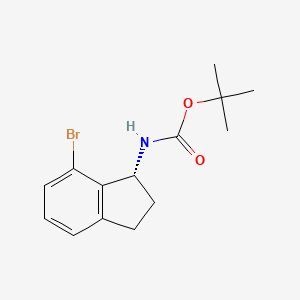
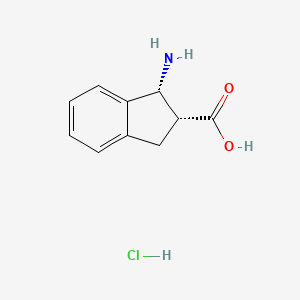
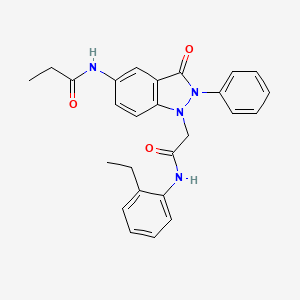

![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)
![6-isopropyl-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2586927.png)